

Application Notes and Protocols for In vivo Studies of AZD5462

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B15608796

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Introduction

AZD5462 is a novel, orally available, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] As a mimetic of the endogenous peptide relaxin, **AZD5462** holds therapeutic potential for cardiovascular diseases, particularly heart failure, due to its anticipated vasodilating, cardioprotective, and anti-fibrotic properties.[2][3] Preclinical studies have demonstrated its efficacy in animal models, and it is currently undergoing clinical evaluation.[1][2] These application notes provide a summary of the available preclinical data on **AZD5462** and protocols for its use in in vivo research settings.

Data Presentation

In Vitro Activity

Cell Line	Species	Assay	pEC50
CHO	Human	cAMP	7.7
HEK-293	Human	cAMP	7.4
HEK-293	Cynomolgus Monkey	cAMP	7.4
CHO	Rat	cAMP	5.29

Source:

In Vivo Pharmacokinetics

Species	Administration Route	Dose (mg/kg)	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	C _{max} (μM/L)	Half-life (hours)	Oral Bioavailability (%)
Rat	Intravenous	2	24	0.98	0.23	1.2	N/A
Rat	Oral	1	N/A	N/A	N/A	2.9	58
Cynomolgus Monkey	Intravenous	2	9.1	0.56	0.94	4.7	N/A
Cynomolgus Monkey	Oral	5	N/A	N/A	N/A	7.2	12

Source:

Experimental Protocols

Animal Models

Preclinical efficacy studies of **AZD5462** have utilized a translational model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys. This model is considered relevant for studying human cardiovascular disease. While the exact therapeutic dosage in the pivotal 8-week study in these animals has not been publicly disclosed, pharmacokinetic studies were conducted with single intravenous and oral doses.

Formulation and Administration

Oral Administration:

For oral administration in non-human primates, a liquid formulation is often preferred for accurate dosing. The following is a general protocol for preparing a solution or suspension of a

hydrophobic compound like **AZD5462** for oral gavage. Note: Specific solubility and stability studies for **AZD5462** in these vehicles should be performed.

Materials:

- **AZD5462** powder
- Vehicle (e.g., 0.5% (w/v) methylcellulose in water, or a solution containing a solubilizing agent like Tween 80 or PEG 400)
- Mortar and pestle (for suspensions)
- Stir plate and magnetic stir bar
- Appropriate glassware (beakers, graduated cylinders)
- Oral gavage needles suitable for the animal size

Protocol:

- Calculate the required amount of **AZD5462** and vehicle based on the desired concentration and the total volume needed for the study cohort.
- For a suspension, wet the **AZD5462** powder with a small amount of the vehicle to form a paste using a mortar and pestle.
- Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
- For a solution, add the **AZD5462** powder to the vehicle and stir using a magnetic stir bar until fully dissolved. Gentle heating or sonication may be required, but the stability of the compound under these conditions must be verified.
- Store the formulation as per stability data. It is often recommended to prepare fresh daily.
- Administer the formulation via oral gavage at the predetermined dose volume based on the animal's body weight.

Intravenous Administration:

For intravenous administration, **AZD5462** must be completely dissolved in a sterile, biocompatible vehicle.

Materials:

- **AZD5462** powder
- Sterile vehicle suitable for intravenous injection (e.g., saline, 5% dextrose in water (D5W), or a co-solvent system like DMSO/PEG400/saline)
- Sterile vials
- Vortex mixer and/or sonicator
- Sterile filters (0.22 µm)

Protocol:

- Prepare a stock solution of **AZD5462** in a suitable solvent (e.g., DMSO) at a high concentration.
- In a sterile vial, dilute the stock solution with the appropriate sterile vehicle to the final desired concentration. The final concentration of the organic solvent (e.g., DMSO) should be minimized and confirmed to be safe for intravenous injection in the chosen animal model.
- Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution, followed by cooling to room temperature.
- Sterile-filter the final solution using a 0.22 µm filter into a sterile container.
- Administer the solution via slow intravenous injection at a controlled rate.

Efficacy Assessment in a Heart Failure Model

In a cynomolgus monkey model of HFrEF, **AZD5462** was administered for 8 weeks.^{[2][3]} While the specific dosage is not public, the study demonstrated significant improvements in cardiac

function.^[2]^[3]

Key Efficacy Endpoints:

- Left Ventricular Ejection Fraction (LVEF): A primary indicator of cardiac systolic function. In the preclinical study, LVEF was significantly improved at weeks 9, 13, and 17.^[1]^[2]
- Heart Rate and Mean Arterial Blood Pressure: Monitored to assess the hemodynamic effects. **AZD5462** did not cause significant changes in these parameters.^[1]^[2]

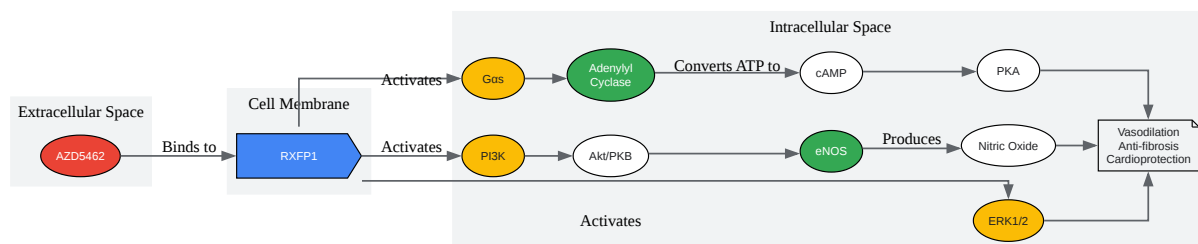
Protocol for Echocardiography:

- Anesthetize the animal according to an approved institutional protocol.
- Place the animal in left lateral recumbency.
- Perform transthoracic echocardiography using a standard ultrasound machine equipped with an appropriate transducer for the animal's size.
- Obtain standard 2D and M-mode images from the right parasternal long- and short-axis views.
- Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
- Calculate LVEF using a standard formula (e.g., Teichholz or Simpson's method).
- Measurements should be taken at baseline (before treatment) and at specified time points throughout the study.

Signaling Pathway and Experimental Workflow

RXFP1 Signaling Pathway Activated by AZD5462

AZD5462 acts as an agonist at the RXFP1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it is believed to activate downstream signaling cascades similar to the natural ligand, relaxin. This leads to various cellular effects contributing to its therapeutic potential.

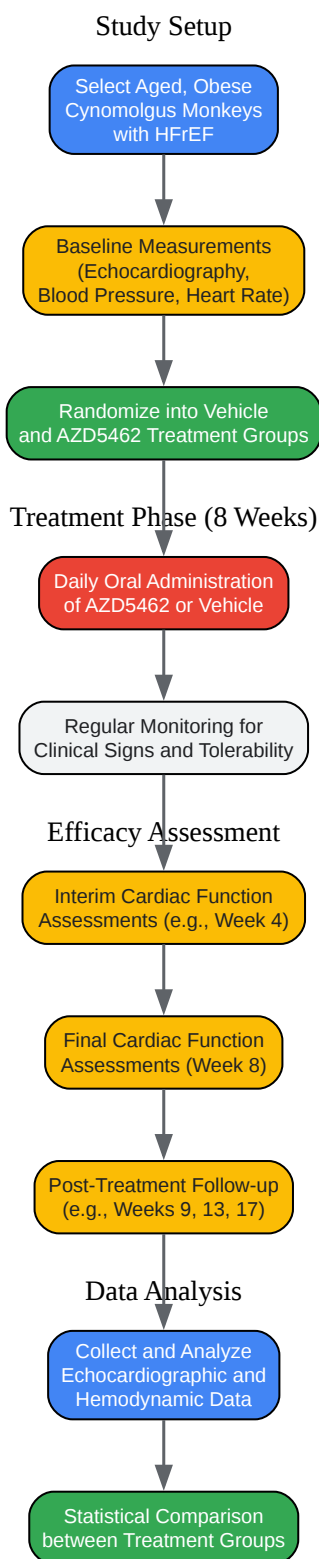


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Caption: Simplified RXFP1 signaling pathway upon activation by **AZD5462**.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of **AZD5462** in a non-human primate model of heart failure.



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Caption: Experimental workflow for an in vivo efficacy study of **AZD5462**.

Conclusion

AZD5462 is a promising therapeutic candidate for heart failure. The provided data and protocols offer a foundation for researchers to design and conduct further in vivo studies. It is crucial to note that the optimal therapeutic dosage and administration regimen for specific disease models need to be determined empirically. Researchers should consult relevant institutional guidelines and regulatory requirements for animal studies.

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